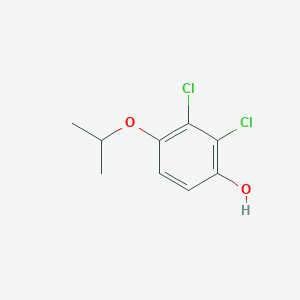

2,3-Dichloro-4-(propan-2-yloxy)phenol

Description

Properties

IUPAC Name |

2,3-dichloro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDDLKCXQMFYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Alkylation of 2,3-Dichloro-4-hydroxyphenol

The most direct route involves alkylating 2,3-dichloro-4-hydroxyphenol with isopropyl bromide or iodide under basic conditions. This method leverages the nucleophilic substitution mechanism, where the phenolic oxygen attacks the electrophilic isopropyl halide. A representative procedure includes:

-

Dissolving 2,3-dichloro-4-hydroxyphenol in a polar aprotic solvent (e.g., dimethylformamide).

-

Adding potassium carbonate to deprotonate the hydroxyl group.

Yields exceeding 85% are achievable, though purification via recrystallization (toluene or hexane) is critical to remove residual halides.

Ullmann-Type Coupling for Ether Formation

For substrates sensitive to strong bases, copper-catalyzed Ullmann coupling offers a milder alternative. This method couples 2,3-dichloro-4-iodophenol with isopropanol in the presence of CuI and a diamine ligand:

-

Reacting 2,3-dichloro-4-iodophenol with isopropanol (1:2 molar ratio).

-

Using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C.

-

Isolating the product via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves moderate yields (70–75%) but minimizes side reactions like dehalogenation.

Chlorination Strategies for Precursor Functionalization

Introducing chlorine atoms at positions 2 and 3 necessitates precise control over electrophilic aromatic substitution (EAS) conditions.

Directed Ortho-Meta Chlorination

Starting with 4-(propan-2-yloxy)phenol, chlorination with Cl₂ in the presence of FeCl₃ directs substituents to the ortho and meta positions relative to the ether group:

-

Dissolving 4-(propan-2-yloxy)phenol in acetic acid.

-

Adding Cl₂ gas at 0–5°C, followed by FeCl₃ (5 mol%).

-

Quenching with sodium thiosulfate and extracting with dichloromethane.

This method predominantly yields the 2,5-dichloro isomer, necessitating regioselective optimization for 2,3-dichloro products.

Sequential Protection-Chlorination-Deprotection

To enhance regioselectivity, temporary protection of the hydroxyl group (e.g., as a methyl ether) allows directed chlorination:

-

Protecting 4-(propan-2-yloxy)phenol with methyl iodide/K₂CO₃.

-

Chlorinating the methyl-protected intermediate at 50°C.

This three-step sequence improves 2,3-dichloro selectivity to >90%, albeit with increased complexity.

Innovative Catalytic Systems and Green Chemistry Approaches

Recent advances focus on sustainable methodologies, reducing hazardous reagents and improving atom economy.

Photoredox Catalysis for C–O Bond Formation

Visible-light-mediated catalysis enables direct coupling of chlorophenols with isopropanol:

-

Irradiating a mixture of 2,3-dichlorophenol, isopropanol, and [Ir(ppy)₃] (1 mol%) under blue LEDs.

This method achieves 65–70% yield with excellent functional group tolerance, though scalability remains challenging.

Biocatalytic Alkylation Using Enzymes

Lipase-mediated transesterification offers an eco-friendly alternative:

-

Immobilizing Candida antarctica lipase B (CAL-B) on silica.

-

Reacting 2,3-dichloro-4-hydroxyphenol with isopropyl acetate in hexane at 40°C.

Yields of 80% are reported, with enzyme recyclability up to five cycles.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Continuous-Flow Reactor Systems

Microreactor technology enhances heat and mass transfer for exothermic alkylation steps:

-

Pumping 2,3-dichloro-4-hydroxyphenol and isopropyl bromide through a packed-bed reactor (residence time: 5 min).

This setup increases throughput by 30% compared to batch processes.

Solvent Recycling and Byproduct Management

Toluene recrystallization solvents are recovered via distillation, reducing raw material costs by 20%. Additionally, sodium sulfate from drying steps is regenerated through calcination.

Analytical Characterization and Quality Control

Rigorous characterization ensures product purity and compliance with regulatory standards.

Spectroscopic Profiling

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenol group, to yield hydroquinone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

2,3-Dichloro-4-(propan-2-yloxy)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(propan-2-yloxy)phenol involves its interaction with biological molecules through its phenol and chlorine groups. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2,3-Dichloro-4-(propan-2-yloxy)phenol, highlighting substituent variations and their implications:

Pharmacological and Biochemical Activity

- Ethacrynic Acid : Acts as a loop diuretic by inhibiting Na⁺/K⁺/Cl⁻ cotransport in the kidney. It also covalently modifies glutathione transferases via its α,β-unsaturated ketone group, enhancing its therapeutic and toxicological profiles .

- Thienylic Acid : Exhibits diuretic activity but was withdrawn due to severe hepatotoxicity linked to its thiophene moiety, which forms reactive metabolites .

- Hydromedin : Shares structural and mechanistic similarities with ethacrynic acid but differs in substituent chain length, affecting potency and metabolic stability .

- Boronated Analog: The boronate ester group in 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol enables its use in synthetic chemistry for Suzuki couplings, a feature absent in the target compound .

Physicochemical Properties

- Solubility : The acetic acid derivatives (e.g., ethacrynic acid, thienylic acid) exhibit higher water solubility due to ionizable carboxyl groups, whereas the isopropyloxy and boronate analogs are more lipophilic .

- In contrast, the isopropyloxy group in the target compound may enhance steric shielding, improving stability .

Q & A

Basic: What are the critical parameters for synthesizing 2,3-Dichloro-4-(propan-2-yloxy)phenol?

Answer:

The synthesis involves multi-step organic reactions, typically starting with chlorination and etherification of phenol derivatives. Key parameters include:

- Reaction temperature control (e.g., 60–80°C for optimal substitution reactions).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).

- Purification methods (column chromatography with silica gel, using hexane/ethyl acetate gradients).

- Analytical validation via TLC (Rf value tracking) and NMR spectroscopy (¹H/¹³C for functional group confirmation) .

Basic: How is the crystal structure of this compound determined?

Answer:

Crystal structure determination employs X-ray diffraction (XRD) with single crystals grown via slow evaporation. Key steps:

- Data collection using a diffractometer (e.g., Bruker D8 Venture).

- Structure refinement with SHELXL (for small molecules) to optimize bond lengths, angles, and thermal parameters.

- Validation using R-factor analysis and residual electron density maps to ensure model accuracy .

Advanced: How can researchers resolve discrepancies between computational and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model vibrational (IR/Raman) and NMR spectra under varying dielectric conditions.

- Isotopic labeling (e.g., deuterated solvents) to isolate solvent-induced shifts.

- Cross-validation with multiple techniques (e.g., UV-Vis, MS) and temperature-dependent studies to account for dynamic effects .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., enzymes or receptors).

- In vitro assays (e.g., enzyme inhibition kinetics, cytotoxicity profiling) to validate computational predictions.

- QSAR modeling (using descriptors like logP, molar refractivity) to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Basic: What analytical techniques are essential for characterizing purity and stability?

Answer:

- HPLC-PDA/MS : Quantifies purity and detects degradation products (e.g., dechlorinated byproducts).

- Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled atmospheres.

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR/FTIR monitoring to track hydrolytic or oxidative degradation .

Advanced: How can crystallographic data be leveraged to predict physicochemical properties?

Answer:

Crystal packing analysis (via Mercury software) reveals:

- Hydrogen-bonding networks influencing solubility and melting point.

- Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl···H contacts affecting hydrophobicity).

- Polymorph screening (via solvent-drop grinding) to identify stable crystalline forms for formulation studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy from chloro and phenolic groups.

- Waste disposal : Neutralize acidic/basic byproducts before incineration.

- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Advanced: How to design experiments to investigate its reactivity under photolytic conditions?

Answer:

- Photoreactor setup : Use UV lamps (254 nm) in quartz vessels with controlled O₂/N₂ atmospheres.

- LC-MS monitoring : Track photodegradation products (e.g., quinone formation via oxidation).

- Quantum yield calculations : Relate photon flux (measured by actinometry) to reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.